molecular formula C19H23N3O2S B2986195 N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496775-76-9

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B2986195
CAS RN: 496775-76-9
M. Wt: 357.47
InChI Key: DSSZJSDNRRYQAF-UHFFFAOYSA-N
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Description

“N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of scientific research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is complex. In one study, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yielded the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Photovoltaic Devices

Compounds similar to “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” have been used in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). These materials help in improving the efficiency and stability of PSC devices .

Antimicrobial Activity

Piperazine derivatives have shown promise as inhibitors against various bacterial enzymes. For example, docking simulations of piperazine chrome-2-one derivatives towards oxidoreductase enzyme have indicated potential antibacterial activity due to hydrophobic interactions .

Molecular Modeling

The crystal structure analysis and molecular modeling of N,N’-bis derivatives have been a subject of study, which can be crucial for understanding the interaction of these compounds with biological targets .

Design and Synthesis

The design and synthesis of compounds with piperazine units are explored for various applications, including as HTMs for photovoltaic devices. Computational models like DFT and TD-DFT combined with Marcus theory are used to investigate these materials .

Enzyme Inhibition

Compounds containing the (4-methoxyphenyl)piperazine moiety have been investigated as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment .

Piperazine Synthesis

Recent developments in the synthesis of piperazines involve reactions that lead to protected piperazines with potential applications in medicinal chemistry .

properties

IUPAC Name

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSZJSDNRRYQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

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